molecular formula C30H57N9O10 B12610847 L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- CAS No. 885473-54-1

L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-

Cat. No.: B12610847
CAS No.: 885473-54-1
M. Wt: 703.8 g/mol
InChI Key: KCUGHISUJCWGCM-YKDNGQIQSA-N
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Description

L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- is a peptide compound composed of several amino acids, including L-threonine, L-leucine, L-lysine, and L-asparagine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in L-threonine can undergo oxidation to form keto acids.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.

    Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Keto acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide bond formation and cleavage, as well as the behavior of amino acid side chains under various conditions.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acids in protein function.

Medicine

In medicine, peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases.

Industry

In the industrial sector, peptides are used in the production of bioactive compounds, cosmetics, and as additives in food and feed to enhance nutritional value.

Mechanism of Action

The mechanism of action of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues can interact with negatively charged regions on proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-: Unique due to its specific sequence and combination of amino acids.

    L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-: Another peptide with a different sequence and functional properties.

    L-Threonine, L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-alanyl-L-lysyl-L-threonyl-L-asparaginyl-: Similar but with variations in the amino acid sequence, leading to different biological activities.

Uniqueness

The uniqueness of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets, stability, and overall biological activity.

Properties

CAS No.

885473-54-1

Molecular Formula

C30H57N9O10

Molecular Weight

703.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C30H57N9O10/c1-15(2)13-18(33)25(43)35-19(9-5-7-11-31)26(44)36-20(10-6-8-12-32)27(45)38-23(16(3)40)29(47)37-21(14-22(34)42)28(46)39-24(17(4)41)30(48)49/h15-21,23-24,40-41H,5-14,31-33H2,1-4H3,(H2,34,42)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t16-,17-,18+,19+,20+,21+,23+,24+/m1/s1

InChI Key

KCUGHISUJCWGCM-YKDNGQIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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